molecular formula C29H21N3O7 B11093040 4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl naphthalene-1-carboxylate

4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl naphthalene-1-carboxylate

Cat. No.: B11093040
M. Wt: 523.5 g/mol
InChI Key: KXWXUSMOKBPSGL-XSFVSMFZSA-N
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Description

  • This compound is a complex organic molecule with a long name, so let’s break it down:
    • The core structure is a naphthalene ring system.
    • Attached to the naphthalene ring, we have a phenyl group substituted at the 2-position.
    • The phenyl group itself bears a cyano group (CN) at the benzylic position.
    • Additionally, there’s a conjugated enone (3-oxoprop-1-en-1-yl) attached to the phenyl group.
    • Finally, the whole molecule is esterified with a methoxy group (OCH₃) at the 4-position of the naphthalene ring.
  • This compound likely has interesting properties due to its extended conjugation and functional groups.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Unfortunately, specific information on the mechanism of action for this compound is not readily available. Further research would be needed to elucidate its effects at the molecular level.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that further research and experimental data would be necessary to fully explore the compound’s potential

    Properties

    Molecular Formula

    C29H21N3O7

    Molecular Weight

    523.5 g/mol

    IUPAC Name

    [4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate

    InChI

    InChI=1S/C29H21N3O7/c1-37-26-16-21(32(35)36)11-12-24(26)31-28(33)20(17-30)14-18-10-13-25(27(15-18)38-2)39-29(34)23-9-5-7-19-6-3-4-8-22(19)23/h3-16H,1-2H3,(H,31,33)/b20-14+

    InChI Key

    KXWXUSMOKBPSGL-XSFVSMFZSA-N

    Isomeric SMILES

    COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OC(=O)C3=CC=CC4=CC=CC=C43

    Canonical SMILES

    COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OC(=O)C3=CC=CC4=CC=CC=C43

    Origin of Product

    United States

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